N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine
Overview
Description
N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine typically involves the condensation of furan derivatives with pyrazole derivatives. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-3,4-diamine with furan-2-carbaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of continuous flow reactors and optimization of reaction conditions for yield and purity would be key considerations in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The amino groups on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process. In anticancer research, it targets specific pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of N3-[(furan-2-yl)methyl]-1-methyl-1H-pyrazole-3,4-diamine.
5-Amino-1-methyl-1H-pyrazole-3,4-diamine: Another precursor used in the synthesis.
Nitrofurantoin analogues: Compounds containing both furan and pyrazole scaffolds, similar in structure and function.
Uniqueness
This compound is unique due to its dual furan and pyrazole rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-N-(furan-2-ylmethyl)-1-methylpyrazole-3,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-13-6-8(10)9(12-13)11-5-7-3-2-4-14-7/h2-4,6H,5,10H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQWNFWOFVANAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NCC2=CC=CO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301205266 | |
Record name | 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429418-46-1 | |
Record name | 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429418-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,4-diamine, N3-(2-furanylmethyl)-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301205266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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